![molecular formula C9H9ClO2 B7848154 2-(3-Chlorophenyl)-1,3-dioxolane CAS No. 64380-53-6](/img/structure/B7848154.png)
2-(3-Chlorophenyl)-1,3-dioxolane
Overview
Description
2-(3-Chlorophenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
Research has indicated that 2-(3-Chlorophenyl)-1,3-dioxolane derivatives are prominent in chemical synthesis. For instance, its derivatives have been lithiated and used in the synthesis of ortho-functionalized acetophenone and benzophenone derivatives, demonstrating the compound's role in creating complex chemical structures (Lukács, Porcs-Makkay, & Simig, 2003), (Lukács, Porcs-Makkay, & Simig, 2004). Additionally, it has been utilized as an important intermediate in the production of fungicides, such as difenoconazole (Xie Wei-sheng, 2007).
Material and Polymer Science
The compound and its variants have been studied in material science, especially in the context of copolymers. For example, copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers have been synthesized and investigated for their structure, intrinsic viscosity, and conformational transitions (Morariu & Bercea, 2004). This indicates the potential of 2-(3-Chlorophenyl)-1,3-dioxolane in developing new materials with specific properties.
Pharmaceutical and Biological Applications
In the pharmaceutical sector, the compound has been identified as a crucial intermediate for the synthesis of platinum anticancer drugs. The unique conformational properties and the ability to form stable two-dimensional networks through hydrogen bonding make it an interesting subject for drug design and development (De-cai Wang et al., 2009). Besides, its derivatives have shown antifungal activities, highlighting its potential in developing new antimicrobial agents (Delcourt et al., 2004).
properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDXYDYZZQWBEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494312 | |
Record name | 2-(3-Chlorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1,3-dioxolane | |
CAS RN |
64380-53-6 | |
Record name | 2-(3-Chlorophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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